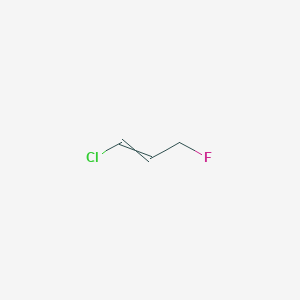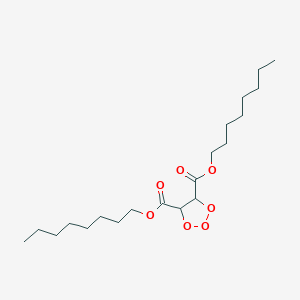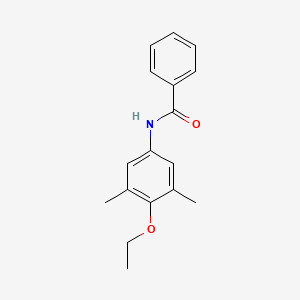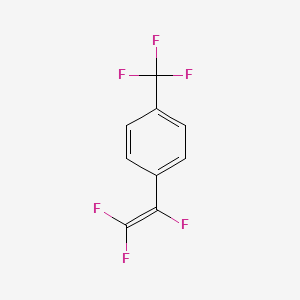![molecular formula C16H18F14O4Sn B14348203 Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane CAS No. 90499-38-0](/img/structure/B14348203.png)
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane is a chemical compound known for its unique properties and applications. It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its fluorinated side chains, which impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 2,2,3,3,4,4,4-heptafluorobutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(Bu2SnO)+2(C4H2F7COOH)→(Bu2Sn(OCOC4H2F7)2)+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluorinated side chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin dichloride, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty polymers and coatings due to its unique properties.
Mechanism of Action
The mechanism of action of Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane involves its interaction with molecular targets such as enzymes and receptors. The fluorinated side chains enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin diacetate
Uniqueness
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane is unique due to its fluorinated side chains, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability, reactivity, and specificity.
Properties
CAS No. |
90499-38-0 |
|---|---|
Molecular Formula |
C16H18F14O4Sn |
Molecular Weight |
659.0 g/mol |
IUPAC Name |
[dibutyl(2,2,3,3,4,4,4-heptafluorobutanoyloxy)stannyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/2C4HF7O2.2C4H9.Sn/c2*5-2(6,1(12)13)3(7,8)4(9,10)11;2*1-3-4-2;/h2*(H,12,13);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
TXNFKCTYDDKVDE-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)

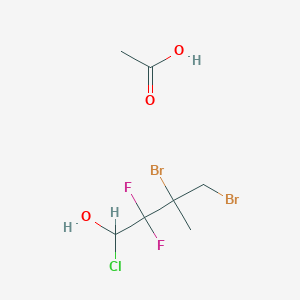
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
